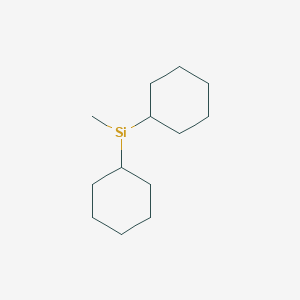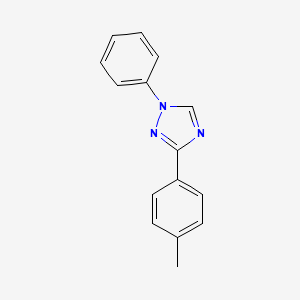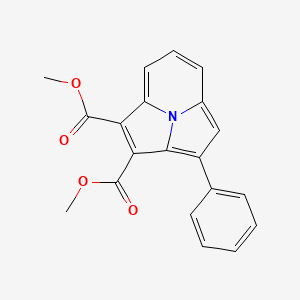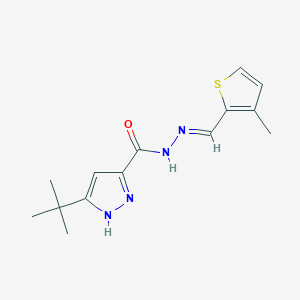
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide: is a chemical compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a fluorene core with disulfonamide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide typically involves the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Sulfonamide Groups: The disulfonamide functionalities are introduced by reacting the fluorene core with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide groups.
Attachment of 4-Chlorophenyl Groups: The final step involves the coupling of 4-chlorophenyl groups to the nitrogen atoms of the sulfonamide functionalities. This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorobenzene and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Fluorene Core: Utilizing high-efficiency reactors for the Friedel-Crafts alkylation.
Sulfonation and Amine Addition: Employing automated systems for precise control of reaction conditions during sulfonation and amine addition.
Coupling Reaction: Using high-throughput reactors for the nucleophilic aromatic substitution to attach 4-chlorophenyl groups.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2,N7-Bis(3-methoxyphenyl)-N2,N7-diphenyl-9H-carbazole-2,7-diamine: Similar structure but with different substituents, leading to varied chemical properties and applications.
N2,N2,N7,N7-Tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine: Another related compound with multiple methoxy groups, used in different research contexts.
Eigenschaften
CAS-Nummer |
303059-35-0 |
|---|---|
Molekularformel |
C25H18Cl2N2O4S2 |
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
2-N,7-N-bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C25H18Cl2N2O4S2/c26-18-1-5-20(6-2-18)28-34(30,31)22-9-11-24-16(14-22)13-17-15-23(10-12-25(17)24)35(32,33)29-21-7-3-19(27)4-8-21/h1-12,14-15,28-29H,13H2 |
InChI-Schlüssel |
KLEQBAGXOPTXPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C4=C1C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)

![Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)

![9'-Chloro-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11992024.png)
![4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11992028.png)



![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)



